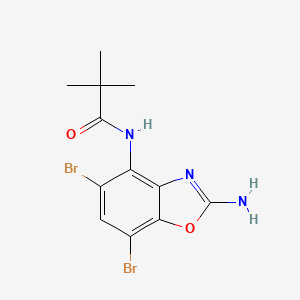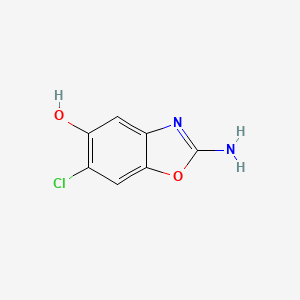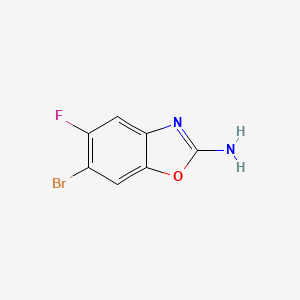
8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. The incorporation of bromine and fluorine atoms into the quinoline ring enhances its biological activity and chemical properties, making it a compound of interest in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and fluorination of quinoline derivatives, followed by carboxylation and hydroxylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Halogen exchange reactions, nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium iodide in acetone, potassium carbonate in DMF.
Major Products: The major products formed from these reactions include N-oxide derivatives, hydroquinoline derivatives, and various substituted quinolines .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid serves as a building block for the synthesis of more complex molecules
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and antiviral properties. It is used in the development of new therapeutic agents targeting various diseases.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug discovery and development.
Industry: In the material science industry, this compound is used in the synthesis of fluorescent dyes, liquid crystals, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The pathways involved include inhibition of DNA synthesis, interference with signal transduction, and modulation of oxidative stress .
Comparación Con Compuestos Similares
- 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
- 5-Bromo-8-hydroxyquinoline
- 5-Fluoro-8-hydroxyquinoline
Comparison: Compared to its analogs, 8-Bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid exhibits enhanced biological activity due to the synergistic effects of bromine and fluorine substitutions. This dual substitution increases its potency and selectivity, making it a more effective compound in various applications .
Propiedades
IUPAC Name |
8-bromo-5-fluoro-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-4-1-2-5(12)8-7(14)3-6(10(15)16)13-9(4)8/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMCDTWRWUHVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C=C(N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Aminobenzo[d]oxazole-7-carbonitrile](/img/structure/B7960130.png)





![(2S)-6-amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid; acetic acid](/img/structure/B7960158.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine](/img/structure/B7960160.png)
![3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid](/img/structure/B7960175.png)

